![molecular formula C25H20F2N2O4 B4719475 N-[4-(difluoromethoxy)phenyl]-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4719475.png)
N-[4-(difluoromethoxy)phenyl]-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide
Overview
Description
N-[4-(difluoromethoxy)phenyl]-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide, also known as DFNQ, is a synthetic compound that has been extensively studied in recent years due to its potential applications in scientific research. DFNQ belongs to the quinolinecarboxamide family of compounds and has been shown to have a variety of biochemical and physiological effects.
Mechanism of Action
N-[4-(difluoromethoxy)phenyl]-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide has been shown to bind to the ATP-binding site of protein tyrosine kinases, leading to the inhibition of enzyme activity. This mechanism of action has been extensively studied and has led to the development of N-[4-(difluoromethoxy)phenyl]-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide as a potential therapeutic agent for the treatment of cancer and other diseases.
Biochemical and Physiological Effects:
N-[4-(difluoromethoxy)phenyl]-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of protein tyrosine kinases, the induction of apoptosis in cancer cells, and the inhibition of tumor growth in animal models. N-[4-(difluoromethoxy)phenyl]-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide has also been shown to have anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
N-[4-(difluoromethoxy)phenyl]-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide has several advantages for use in lab experiments, including its high selectivity for protein tyrosine kinases, its ability to penetrate cell membranes, and its fluorescent properties. However, N-[4-(difluoromethoxy)phenyl]-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide also has some limitations, including its potential toxicity and the need for careful handling and storage.
Future Directions
Future research on N-[4-(difluoromethoxy)phenyl]-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide could focus on its potential use in the treatment of cancer and other diseases, as well as its use as a tool for studying the mechanism of action of various enzymes and proteins. Other areas of research could include the development of new synthesis methods for N-[4-(difluoromethoxy)phenyl]-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide and the optimization of its properties for use in lab experiments.
Scientific Research Applications
N-[4-(difluoromethoxy)phenyl]-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide has been shown to have a variety of scientific research applications, including its use as a fluorescent probe for the detection of protein tyrosine kinases, as well as its potential use in the treatment of cancer and other diseases. N-[4-(difluoromethoxy)phenyl]-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide has also been used as a tool for studying the mechanism of action of various enzymes and proteins.
properties
IUPAC Name |
N-[4-(difluoromethoxy)phenyl]-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F2N2O4/c1-31-22-12-7-15(13-23(22)32-2)21-14-19(18-5-3-4-6-20(18)29-21)24(30)28-16-8-10-17(11-9-16)33-25(26)27/h3-14,25H,1-2H3,(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUJVCSKKOMEAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)OC(F)F)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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